N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a chemical compound with significant potential in research and pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 294.30 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity, particularly in the development of drugs targeting various diseases.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group () attached to an amine. Due to its structural features, it may exhibit properties that are relevant in medicinal chemistry, particularly as a potential inhibitor of specific biological pathways or as a therapeutic agent.
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide can be achieved through several synthetic routes. A common method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethanol under basic conditions. This approach ensures the formation of the desired sulfonamide linkage.
The molecular structure of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide can be represented using various notations:
InChI=1S/C15H16F2N2O2/c1-19(2)13(14-4-3-7-21-14)9-18-15(20)10-5-6-11(16)12(17)8-10/h3-8,13H,9H2,1-2H3,(H,18,20)
CN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CC=CO2
The compound exhibits a complex structure with multiple functional groups that contribute to its chemical behavior and reactivity. The presence of fluorine atoms enhances its lipophilicity and potential biological activity.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide may undergo various chemical reactions typical for sulfonamides:
The mechanism of action for N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is likely related to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide has potential applications in:
This compound represents a promising area of research within medicinal chemistry and materials science, warranting further investigation into its properties and applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: